molecular formula C19H29N5O B5553750 4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine

4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine

Cat. No. B5553750
M. Wt: 343.5 g/mol
InChI Key: OVVSTWCLLLETBL-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals that are extensively studied for their diverse biological activities. It is structurally characterized by the presence of piperazine and pyrimidine rings, which are commonly found in pharmacologically active molecules.

Synthesis Analysis

The synthesis of related compounds typically involves cycloaddition reactions, nucleophilic attacks, and subsequent modifications of functional groups. For example, Wu et al. (2000) described the synthesis of cyclopenta[c]piperidines and pyrrolo[3,4-c]piperidines, which are closely related to the compound , by cycloaddition and reductive opening of lactone-bridged adducts (Wu, Toppet, Compernolle, & Hoornaert, 2000).

Molecular Structure Analysis

The molecular structure of such compounds often features a bicyclic system with axial-equatorial conformational preferences, as noted by Wu et al. (2000). This structural arrangement plays a crucial role in their biological activities (Wu, Toppet, Compernolle, & Hoornaert, 2000).

Chemical Reactions and Properties

The chemical reactivity of such compounds is influenced by the presence of multiple functional groups. The specific array of functional groups in these molecules can be tailored to accommodate various pharmacophoric groups for desired biological activities, as demonstrated in the synthesis of substance P antagonists (Wu, Toppet, Compernolle, & Hoornaert, 2000).

Physical Properties Analysis

The physical properties, such as solubility and crystalline structure, are significantly influenced by the compound's molecular framework. For instance, the planarity of the pyrimidine fragment and its interaction with piperazine rings can affect the overall physical properties, as seen in related studies (Pisklak, Król, Herold, Wolska, & Wawer, 2008).

Chemical Properties Analysis

Chemical properties like reactivity and stability are largely dictated by the functional groups present in the compound. The bicyclic aminoalcohols in these compounds, for example, offer a variety of reactive sites for further chemical modifications (Wu, Toppet, Compernolle, & Hoornaert, 2000).

Scientific Research Applications

Pharmacokinetics and Metabolism Studies

Studies on related pyrimidine compounds have revealed insights into their metabolism, excretion, and pharmacokinetics, which could be relevant for understanding the behavior of 4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine. For example, research on a dipeptidyl peptidase IV inhibitor showed its elimination involves both metabolism and renal clearance, with major metabolites formed through various pathways including hydroxylation and amide hydrolysis (Sharma et al., 2012).

Antimalarial Activity

A series of 4-aminoquinoline-pyrimidine hybrids linked through piperazine were synthesized and evaluated for their antimalarial activity against Plasmodium falciparum strains. This research suggests that piperazine-linked pyrimidine derivatives can serve as potent antimalarial agents, highlighting the potential medical application of structurally related compounds (Thakur et al., 2014).

Antihistaminic Activity

The synthesis of novel pyrimidines and their evaluation for antihistaminic activity indicate that modifications to the pyrimidine structure can lead to significant antihistaminic effects. This research opens the door for developing new therapeutic agents that might include structures similar to 4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine for treating allergies or related conditions (Rahaman et al., 2009).

Antimicrobial Activity

Research involving pyrimidine derivatives, including pyrimidines linked with sulfonyl moieties and piperazine, indicates that these compounds can exhibit antimicrobial activity. This suggests potential applications in combating bacterial infections and highlights the broad utility of pyrimidine derivatives in medicinal chemistry (Ammar et al., 2004).

Co-crystal Formation

The study of co-crystals involving sulfadiazine and pyridines, including piperazine derivatives, demonstrates the potential of 4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine to form structurally diverse and potentially bioactive co-crystals. This research could pave the way for the development of new pharmaceutical formulations to enhance drug solubility, stability, and bioavailability (Elacqua et al., 2013).

properties

IUPAC Name

cyclopentyl-[4-(2-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N5O/c25-18(16-6-2-3-7-16)23-14-12-22(13-15-23)17-8-9-20-19(21-17)24-10-4-1-5-11-24/h8-9,16H,1-7,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVVSTWCLLLETBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=CC(=N2)N3CCN(CC3)C(=O)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentyl(4-(2-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone

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